molecular formula C14H10N4O3S B2512071 5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-44-0

5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2512071
CAS No.: 878061-44-0
M. Wt: 314.32
InChI Key: XFDYULPOZFUZII-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

Research into the antimicrobial properties of azole derivatives, including compounds structurally related to 5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, has shown promising results. A study by Başoğlu et al. (2013) focused on the design, synthesis, and evaluation of various azole derivatives for their antimicrobial activities. These compounds displayed activity against tested microorganisms, highlighting their potential in addressing antibiotic resistance challenges (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

Another significant area of research involving derivatives of this compound is their anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis using a mouse model. The study found that these compounds significantly reduced tumor volume and cell number while inhibiting endothelial proliferation, suggesting potential for anticancer therapy (Chandrappa et al., 2010).

Chelating Properties

The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have also been explored. Varde and Acharya (2017) synthesized and characterized these chelates, evaluating their antifungal activity against different fungal strains. This study provides insights into the potential use of these compounds in developing new antifungal agents (Varde & Acharya, 2017).

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been studied for their potential as insensitive energetic materials. Yu et al. (2017) synthesized and characterized several derivatives, assessing their thermal stabilities and detonation performances. These compounds demonstrated moderate thermal stabilities and were insensitive towards impact and friction, indicating their suitability as safer alternatives to traditional energetic materials (Yu et al., 2017).

Future Directions

The development of novel compounds that inhibit quorum sensing without being antibiotic is an emerging field . Compounds like “5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” could potentially be studied further for their biological activities and potential applications.

Mechanism of Action

Properties

IUPAC Name

5-(furan-2-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-19-8-4-5-11-9(7-8)15-14(22-11)16-13-18-17-12(21-13)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDYULPOZFUZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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